N-(2-(7-クロロ-3-オキソ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-イル)エチル)-6-(トリフルオロメチル)ニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound with a distinct chemical structure that combines a nicotinamide moiety with a benzo-oxazepin-4-one system. This hybrid structure suggests potential pharmaceutical and industrial applications due to its unique functional groups.
科学的研究の応用
The compound has diverse applications across various fields:
Chemistry: : Utilized as a building block for synthesizing complex molecules.
Biology: : Explored for its potential as an enzyme inhibitor due to the presence of the nicotinamide moiety.
Medicine: : Investigated for its pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: : Used as a precursor in the synthesis of advanced materials and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the Benzo-Oxazepin-4-One Core
Starting Materials: : 2-Aminobenzyl alcohol and 3-Chloropropionyl chloride.
Reaction: : Cyclization of the intermediate chloropropionyl derivative using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Conditions: : Mild temperatures (20-30°C) under an inert atmosphere (nitrogen or argon).
Step 2: Synthesis of the Nicotinamide Derivative
Starting Materials: : 6-Trifluoromethylnicotinic acid and thionyl chloride.
Reaction: : Formation of the acid chloride followed by coupling with the amine intermediate from the first step.
Conditions: : Reflux conditions in the presence of a dehydrating agent (e.g., molecular sieves).
Step 3: Coupling Reaction
Intermediate Products: : Benzo-oxazepin-4-one derivative and nicotinamide acid chloride.
Reaction: : The two intermediates are coupled under basic conditions (e.g., triethylamine).
Conditions: : Controlled temperature (0-5°C) to prevent side reactions.
Industrial Production Methods
Industrial production may utilize continuous flow reactors to ensure precise control over reaction conditions and scalability. Solvent recycling and purification steps are integrated to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound undergoes oxidation in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of quinonoid structures.
Reduction: : Reduction with agents like sodium borohydride can reduce the oxazepinone ring to its corresponding alcohol derivative.
Substitution: : Electrophilic aromatic substitution on the benzene ring can introduce various functional groups (e.g., nitro, amino).
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Nitration using nitric acid in sulfuric acid.
Major Products Formed
Oxidation: : Formation of quinonoid intermediates.
Reduction: : Alcohol derivatives of the oxazepinone ring.
Substitution: : Functionalized aromatic derivatives.
作用機序
Molecular Targets and Pathways
Enzyme Inhibition: : The nicotinamide segment may act as an inhibitor for enzymes like sirtuins, which are involved in cellular regulation and aging.
Pathways: : Modulates signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Nicotinamide: : Known for its roles in metabolism and as a dietary supplement.
Benzo-oxazepinones: : Various derivatives studied for their neurological and psychiatric effects.
Trifluoromethyl Compounds: : Widely used in pharmaceuticals for enhancing bioavailability and metabolic stability.
Uniqueness
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its hybrid structure combining functional groups from different biologically active moieties, potentially offering a multifaceted approach in medicinal chemistry.
特性
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3/c19-13-2-3-14-12(7-13)9-25(16(26)10-28-14)6-5-23-17(27)11-1-4-15(24-8-11)18(20,21)22/h1-4,7-8H,5-6,9-10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNKYTXWZUUPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。